Ammonium picrate

Description

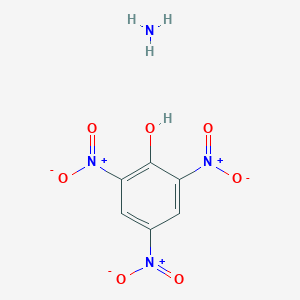

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7.H3N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADMMUFPGNGRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N3O7.NH4, NH4(C6H2N3O7), NH4C6H2N3O7, C6H6N4O7 | |

| Record name | AMMONIUM PICRATE, WETTED WITH NOT LESS THAN 10% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM PICRATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM PICRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-89-1 (Parent) | |

| Record name | Ammonium picrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50872815 | |

| Record name | Ammonium picrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium picrate, wetted with not less than 10% water appears as a slurry or sludge of yellow crystals in water. Will burn, although may be difficult to ignite. Produces toxic oxides of nitrogen during combustion., Ammonium picrate, [dry] appears as a yellow crystalline solid. Produces toxic oxides of nitrogen during decomposition. Easily ignited and burns vigorously. May explode under prolonged exposure to fire or heat. The primary hazard is the blast effect of instantaneous explosion and not from flying projectiles and fragments., Bright yellow crystals; [Merck Index], RED OR YELLOW CRYSTALS. | |

| Record name | AMMONIUM PICRATE, WETTED WITH NOT LESS THAN 10% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM PICRATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium picrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM PICRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in alcohol, In water, 1 g/100 mL at 20 °C, Solubility in water, g/100ml at 20 °C: 1.1 | |

| Record name | Ammonium picrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM PICRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.719 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.72, 1.72 g/cm³ | |

| Record name | AMMONIUM PICRATE, WETTED WITH NOT LESS THAN 10% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium picrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM PICRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Bright yellow scales or orthorhombic crystals; "red modification" is not a distinct polymorph, but a slightly contaminated form of the yellow salt. | |

CAS No. |

131-74-8 | |

| Record name | AMMONIUM PICRATE, WETTED WITH NOT LESS THAN 10% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM PICRATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium picrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium picrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,6-trinitro-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium picrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium picrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N99515C3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium picrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM PICRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes | |

| Record name | Ammonium picrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) picrate (B76445), an organic salt with historical significance in materials science. The document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural analysis, catering to researchers and professionals in chemistry and drug development.

Introduction

Ammonium picrate, also known as Explosive D, is an energetic material synthesized from the neutralization of picric acid with ammonia (B1221849).[1] Its crystal structure reveals a complex network of ionic and hydrogen bonding interactions that dictate its physical and chemical properties. The seminal work on its crystal structure was published by Maartmann-Moe in 1969, which remains a foundational reference.[2] This guide summarizes the key findings of this work and presents them in a modern context for researchers.

This compound crystallizes as bright yellow scales or orthorhombic crystals.[2] The yellow coloration is characteristic of the picrate anion. It is known to be an explosive material that can be sensitive to heat and shock.[2]

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the space group Ibca.[2] This centrosymmetric space group is characterized by the presence of inversion centers, glide planes, and screw axes. The unit cell contains eight formula units of this compound.

Table 1: Crystal Data and Structure Refinement Details for this compound

| Parameter | Value |

| Empirical Formula | C₆H₆N₄O₇ |

| Formula Weight | 246.13 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Ibca (No. 73) |

| Unit Cell Dimensions | |

| a | 13.45 Å |

| b | 19.74 Å |

| c | 7.12 Å |

| Volume | 1890.5 ų |

| Z | 8 |

| Calculated Density | 1.72 g/cm³ |

Data sourced from Maartmann-Moe, K. (1969). Acta Crystallographica Section B, 25, 1452.

Molecular Structure and Geometry

The crystal structure of this compound is composed of ammonium cations (NH₄⁺) and picrate anions (C₆H₂N₃O₇⁻). The picrate anion consists of a benzene (B151609) ring substituted with a phenoxide oxygen and three nitro groups at the ortho and para positions.

The geometry of the picrate anion is notably influenced by steric hindrance between the phenoxide oxygen and the ortho-nitro groups. This steric strain causes the ortho-nitro groups to be twisted out of the plane of the benzene ring.[3] In contrast, the para-nitro group is nearly coplanar with the ring. The structure is further stabilized by an extensive network of hydrogen bonds between the ammonium cations and the oxygen atoms of the picrate anions.[4]

Table 2: Selected Bond Lengths in the Picrate Anion

| Bond | Length (Å) |

| C1 - O1 | 1.23 |

| C1 - C2 | 1.45 |

| C2 - C3 | 1.37 |

| C3 - C4 | 1.37 |

Data sourced from Maartmann-Moe, K. (1969). Acta Crystallographica Section B, 25, 1452.

Table 3: Selected Bond Angles in the Picrate Anion

| Angle | Degree (°) |

| C2 - C1 - C6 | 111 |

Data sourced from Maartmann-Moe, K. (1969). Acta Crystallographica Section B, 25, 1452.

Experimental Protocols

Synthesis and Crystallization of this compound

Single crystals of this compound suitable for X-ray diffraction can be prepared by the neutralization of picric acid with an aqueous ammonia solution.[1][2]

Materials:

-

Picric acid (2,4,6-trinitrophenol)

-

Aqueous ammonia solution (e.g., 28-30% NH₃ in H₂O)

-

Deionized water

-

Methanol (B129727) or ethanol (B145695) (for washing)

Procedure:

-

A saturated solution of picric acid is prepared by dissolving it in warm deionized water with constant stirring.

-

To this warm solution, an aqueous ammonia solution is added dropwise until the solution is neutralized. The color of the solution will typically change to a deep yellow or orange.

-

The resulting solution is then allowed to cool slowly to room temperature. Bright yellow, needle-like crystals of this compound will precipitate out of the solution.

-

For obtaining high-quality single crystals, slow evaporation of the solvent at a constant temperature is recommended.[5] A mixed solvent system, such as methanol-acetone, can also be employed to control the crystallization rate.[5]

-

The crystals are then collected by filtration, washed with a small amount of cold methanol or ethanol to remove any residual impurities, and dried in a desiccator.

Single-Crystal X-ray Diffraction Analysis

The following protocol is a generalized modern approach for the single-crystal X-ray diffraction analysis of an organic salt like this compound, based on current common practices.

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS area detector.

-

Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Cryostat for low-temperature data collection (e.g., 100 K or 293 K).

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the ammonium cation can often be located from the difference Fourier map and refined with appropriate restraints.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow for the crystal structure analysis of this compound.

Conclusion

The crystal structure of this compound, as determined by single-crystal X-ray diffraction, reveals a well-ordered three-dimensional network governed by ionic forces and extensive hydrogen bonding. The orthorhombic crystal system and the Ibca space group define the packing of the ammonium cations and picrate anions. The detailed structural information, including unit cell parameters, bond lengths, and angles, provides a fundamental understanding of the solid-state properties of this energetic material. The experimental protocols outlined in this guide offer a practical framework for the synthesis and modern structural analysis of this compound and related organic salts, which is essential for researchers in materials science and drug development.

References

A Technical Guide to the Historical Military Applications of Ammonium Picrate (Explosive D)

Abstract: This document provides a comprehensive technical overview of Ammonium (B1175870) picrate (B76445), historically known as Dunnite or Explosive D. It details the chemical and physical properties, historical synthesis, and extensive military applications of this once-prominent explosive. The guide focuses on its role as a bursting charge in naval armor-piercing projectiles, a use dictated by its remarkable insensitivity to shock. Quantitative data, historical context, and the eventual decline of its use are presented for an audience of researchers and scientists.

Introduction

Ammonium picrate, systematically named Ammonium 2,4,6-trinitrophenolate (C₆H₆N₄O₇), is a salt formed from the reaction of picric acid and ammonia (B1221849).[1] Developed in 1906 by U.S. Army Major Beverly W. Dunn, it was adopted by the U.S. military under the confidential name "Explosive D," often referred to as "Dunnite".[1] Its defining characteristic was its profound insensitivity to shock and friction, which made it exceptionally suitable for specific and demanding military applications where other, more sensitive explosives would fail.[2][3] This guide explores the technical history of Explosive D, from its development and properties to its crucial role in naval warfare and its eventual replacement by more advanced explosive compounds.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[4] Its primary value as a military explosive was derived from its physical properties, particularly its low sensitivity, rather than its raw power, which is slightly less than that of TNT.[4] A critical drawback was its high melting point, which prevented it from being melt-cast into munitions, requiring it to be pressed into shells instead.[4] Furthermore, it is moderately hygroscopic and can react with metals like copper and lead when wet to form dangerously sensitive picrate salts.[3][4]

Table 1: Properties of this compound (Explosive D)

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆N₄O₇ |

| Molar Mass | 246.135 g·mol⁻¹[1] |

| Appearance | Yellow, yellow-orange, or red crystalline solid[4][5] |

| Density | 1.717 - 1.719 g/cm³[1][6] |

| Melting Point | Decomposes at ~265 °C (509 °F)[1] |

| Detonation Velocity | ~6,900 m/s (slower formulations exist)[6][7] |

| Solubility in Water | 10 g/L at 20 °C; 750 g/L at 100 °C[1][8] |

| Sensitivity | Very insensitive to shock and friction[2][3] |

| Oxygen Balance | -52%[6] |

Historical Production and Synthesis

The synthesis of this compound is a straightforward acid-base neutralization reaction. Historically, this was achieved by reacting picric acid with an ammonia source, such as ammonium hydroxide (B78521).[6]

The general process involves:

-

Suspending picric acid in water.

-

Adding ammonium hydroxide to neutralize the picric acid, forming a solution of this compound.

-

The resulting this compound salt precipitates out of the solution as fine, needle-like crystals upon cooling.[6]

-

The crystals are then washed and dried for use.

Modern synthesis methods have utilized anhydrous ammonia gas bubbled through a suspension of picric acid, a technique that offers more precise control over the neutralization process.[9]

Caption: Synthesis pathway for this compound (Explosive D).

Historical Military Applications

While proposed as a gunpowder component as early as 1869, Explosive D's primary military role began after its development in 1906.[1] It was notably the first explosive used in aerial bombing, by Italian forces in Libya in 1911.[1][10]

The U.S. Army briefly adopted Dunnite but abandoned it by 1911.[1] However, the U.S. Navy became its most extensive user, valuing its profound insensitivity for use in armor-piercing (AP) projectiles.[1] It was the main bursting charge for nearly all Navy projectiles over 3-inch caliber during World War I and continued to be used into World War II.[2][4][11]

The high cost of production compared to alternatives like TNT was a significant factor. By the end of WWI, this compound cost the U.S. government 64 cents per pound, whereas TNT cost only 26.5 cents per pound.[1]

Caption: Key historical milestones for Explosive D.

Rationale for Use in Armor-Piercing Munitions

The primary advantage of Explosive D was its ability to withstand the immense shock of impacting and penetrating heavy armor without detonating prematurely.[3] More sensitive explosives, like Lyddite (picric acid), would often detonate on contact with the armor, dissipating much of their energy externally. Explosive D, however, allowed the projectile to first breach the armor plate. Once inside the target, a delay-action base fuze would initiate the bursting charge, causing maximum internal damage.[1] This characteristic was critical for defeating heavily armored warships.[12]

Caption: Rationale for Explosive D in AP projectiles.

Performance Testing and Experimental Protocols

While detailed historical experimental protocols are scarce, the performance of military explosives during the era of Explosive D was characterized by several key metrics:

-

Sensitivity: This defines the ease with which an explosive can be detonated by external stimuli like impact, friction, or heat.[7][13] Explosive D's extremely low sensitivity was its most valued trait. Tests would have involved drop-weight impact tests and friction tests to quantify the energy required for initiation.[7]

-

Velocity of Detonation (VoD): This is the speed at which the detonation wave travels through the explosive column.[13] It is a primary indicator of an explosive's shattering effect (brisance).

-

Strength: A measure of the total energy released, often evaluated through methods like the Trauzl lead block test (measuring the expansion of a cavity in a lead block) or ballistic mortar tests.[14]

To ensure detonation, the insensitive nature of Explosive D necessitated the use of a more sensitive booster charge in the explosive train, which would be initiated by the fuze.[3][4]

Decline and Obsolescence

The use of this compound declined and eventually ceased for several reasons:

-

Corrosivity: In the presence of moisture, it could react with metals to form dangerously sensitive picrate salts.[3][4]

-

Cost: It was significantly more expensive to produce than TNT.[1]

-

Toxicity and Environmental Concerns: this compound is toxic and water-soluble, posing a risk of water source contamination.[15]

-

Superior Replacements: During and after World War II, it was gradually replaced by more powerful and equally insensitive castable explosives like Composition B and RDX-based compositions.[1]

Today, remaining stockpiles of munitions containing Explosive D present a significant and hazardous demilitarization challenge due to its properties and potential for environmental contamination.[15]

References

- 1. Dunnite - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. scitoys.com [scitoys.com]

- 4. UXO News Wire Service (UXO Blog): UXO 101 this compound (Explosive D) [uxoinfo.com]

- 5. This compound | C6H6N4O7 | CID 8577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Explosive - Wikipedia [en.wikipedia.org]

- 8. US6214140B1 - Development of new high energy blasting products using demilitarized this compound - Google Patents [patents.google.com]

- 9. Buy this compound | 131-74-8 [smolecule.com]

- 10. Client Challenge [military-history.fandom.com]

- 11. Definitions and Information about Naval Guns - NavWeaps [navweaps.com]

- 12. This compound | chemical compound | Britannica [britannica.com]

- 13. mypdh.engineer [mypdh.engineer]

- 14. osmre.gov [osmre.gov]

- 15. army.mil [army.mil]

A Comparative Analysis of the Thermodynamic Stability of Ammonium Picrate and Picric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Picric acid (2,4,6-trinitrophenol) and its ammonium (B1175870) salt, ammonium picrate (B76445), are energetic materials with a long history of use in various applications, including explosives and analytical reagents. Understanding their thermodynamic stability is paramount for safe handling, storage, and the development of new energetic materials. This technical guide provides a comprehensive comparison of the thermodynamic stability of ammonium picrate and picric acid, presenting key quantitative data, detailed experimental protocols, and visualizations of decomposition pathways.

Quantitative Thermodynamic Data

A critical aspect of assessing the stability of energetic materials lies in their thermodynamic parameters. The following table summarizes the key experimental data for picric acid and this compound.

| Property | Picric Acid | This compound |

| Chemical Formula | C₆H₃N₃O₇ | C₆H₆N₄O₇ |

| Molar Mass ( g/mol ) | 229.10 | 246.14 |

| Decomposition Temperature (°C) | ~300[1] | Explodes at ~300[2] |

| Standard Enthalpy of Formation (solid, kJ/mol) | -217.9 ± 2.0[3] | -365.1 (for NH₄NO₃) |

| Activation Energy of Decomposition (kJ/mol) | ~130 (theoretical)[4][5] | Not available |

Thermodynamic Stability Comparison

Based on available data and theoretical studies, this compound is considered to be thermodynamically more stable than picric acid. This increased stability is attributed to the ionic bond between the ammonium cation and the picrate anion, which requires more energy to break compared to the intermolecular forces in crystalline picric acid. While a precise experimental value for the standard enthalpy of formation of solid this compound is elusive, the significantly exothermic enthalpy of formation of other ammonium salts like ammonium nitrate (B79036) (-365.1 kJ/mol) suggests a substantial stabilization upon salt formation.

The decomposition of both compounds occurs at approximately 300°C[1][2]. However, the nature of the decomposition differs. Picric acid undergoes a complex series of reactions initiated by intramolecular processes, whereas the decomposition of this compound is believed to begin with a proton transfer from the ammonium ion to the picrate anion.

Experimental Protocols

The determination of the thermodynamic properties of energetic materials requires specialized and carefully controlled experimental procedures. Below are detailed methodologies for the key experiments cited.

Bomb Calorimetry for Determination of Enthalpy of Formation

The standard enthalpy of formation of a compound can be determined from its heat of combustion, which is measured using a bomb calorimeter.

Protocol:

-

Sample Preparation: A precisely weighed pellet of the sample (approximately 1 g) is prepared using a pellet press. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet.

-

Bomb Assembly: The bomb head is carefully placed into the bomb cylinder, and the screw cap is tightened.

-

Pressurization: The bomb is purged with oxygen to remove any nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water (e.g., 2000 mL). The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is secured.

-

Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium, with the temperature being recorded at regular intervals.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at short intervals until a maximum temperature is reached and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, taking into account the heat contributions from the fuse wire and any side reactions (e.g., formation of nitric acid). The standard enthalpy of formation is then calculated using Hess's Law.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Decomposition Studies

DSC and TGA are thermal analysis techniques used to study the thermal stability and decomposition kinetics of materials.

Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the material is placed in an aluminum or hermetically sealed sample pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC/TGA instrument.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) over a specified temperature range.

-

Data Acquisition: The instrument records the difference in heat flow between the sample and the reference (DSC) and the change in mass of the sample (TGA) as a function of temperature.

-

Data Analysis:

-

DSC: The onset temperature of decomposition is determined from the DSC curve, which indicates the temperature at which the decomposition process begins. The area under the exothermic peak corresponds to the heat of decomposition.

-

TGA: The TGA curve shows the mass loss of the sample as it decomposes, providing information about the decomposition stages.

-

Kinetic Analysis: To determine the activation energy of decomposition, multiple experiments are performed at different heating rates (e.g., 5, 10, 15, and 20 °C/min). The Kissinger method or other isoconversional methods are then applied to the data to calculate the activation energy.

-

Decomposition Pathways

The mechanisms by which picric acid and this compound decompose are complex and have been the subject of theoretical and experimental investigations.

Logical Flow of Experimental Analysis

The following diagram illustrates the logical workflow for the experimental determination of thermodynamic stability.

Caption: Workflow for Thermodynamic Stability Analysis.

Proposed Decomposition Pathway of Picric Acid

Theoretical studies using Density Functional Theory (DFT) have elucidated several potential unimolecular decomposition pathways for picric acid. The following diagram illustrates a simplified representation of some of the initial proposed steps.

Caption: Initial Decomposition Pathways of Picric Acid.

Proposed Decomposition Pathway of this compound

The decomposition of this compound is thought to be initiated by a proton transfer from the ammonium cation to the picrate anion, forming picric acid and ammonia. The subsequent decomposition then involves the breakdown of these two species.

Caption: Initial Decomposition Pathway of this compound.

Conclusion

This technical guide has provided a comparative analysis of the thermodynamic stability of this compound and picric acid. The available data suggests that this compound is thermodynamically more stable than picric acid, primarily due to the energetic stabilization afforded by the ionic bond. The decomposition of both compounds occurs at similar temperatures but is initiated by different mechanisms. The provided experimental protocols offer a foundation for researchers to conduct their own investigations into the thermodynamic properties of these and other energetic materials. Further experimental determination of the standard enthalpy of formation and activation energy of decomposition of this compound would be invaluable for a more complete and quantitative comparison.

References

- 1. Picric Acid | C6H3N3O7 | CID 6954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H6N4O7 | CID 8577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Picric acid [webbook.nist.gov]

- 4. Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives—A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on Ammonium Picrate: Molecular Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, structure, and key properties of ammonium (B1175870) picrate (B76445). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and established experimental methodologies.

Introduction

Ammonium picrate, also known as Dunnite or Explosive D, is an energetic material that has been utilized in various applications, including explosives, fireworks, and rocket propellants.[1][2][3] It is a salt formed from the reaction of picric acid with ammonia (B1221849).[4] Understanding its molecular structure and physicochemical properties is crucial for its safe handling, application, and the development of new energetic materials.

Molecular Formula and Structure

The molecular formula of this compound is C₆H₆N₄O₇.[1][5][6] It is an ammonium salt of 2,4,6-trinitrophenol (picric acid).[3] The structure consists of an ammonium cation (NH₄⁺) and a picrate anion (C₆H₂(NO₂)₃O⁻). The ionic nature of the compound, with electrostatic interactions and hydrogen bonding between the cation and anion, contributes to its stability.[7]

The picrate anion has a phenolic oxygen and three nitro groups attached to a benzene (B151609) ring at the 2, 4, and 6 positions. Due to steric hindrance, the ortho-nitro groups are twisted relative to the plane of the benzene ring, while the para-nitro group is nearly coplanar.[7]

Ionic structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄O₇ | [1][5][6] |

| Molecular Weight | 246.13 g/mol | [3][7] |

| Appearance | Bright yellow scales or orthorhombic crystals | [1][3] |

| Density | 1.72 g/cm³ | [3][8] |

| Melting Point | Decomposes at 277-282 °C | [8] |

| Autoignition Temperature | 423 °C | [8] |

| Solubility in Water | 1.1 g/100 mL at 20°C | [3][8] |

| Solubility in Alcohol | Slightly soluble | [3][7] |

| Explosion Velocity | 7,150 m/s | [5] |

Experimental Protocols

The primary method for synthesizing this compound is through the neutralization of picric acid with ammonia.[7][9]

Reaction: C₆H₂(NO₂)₃OH + NH₃ → C₆H₂(NO₂)₃ONH₄

Detailed Methodology:

-

Preparation of Reactants: A suspension of picric acid is prepared in hot water.[1] Gaseous ammonia or an aqueous solution of ammonium hydroxide (B78521) is used as the neutralizing agent.[1][9]

-

Neutralization: The ammonia source is added to the picric acid suspension under controlled temperature conditions. The reaction is an acid-base neutralization, which is exothermic.

-

Endpoint Determination: The completion of the neutralization reaction is critical for product purity. Modern methods may employ test papers to monitor the pH of the solution. The reaction is considered complete when the solution remains neutral for a specified period, such as ten minutes of boiling with steam after the ammonia supply has been stopped.[7]

-

Crystallization and Isolation: Upon cooling the reaction mixture, this compound precipitates out of the solution as fine yellow needles.[9]

-

Washing and Drying: The resulting crystals are washed to remove any unreacted starting materials and impurities. The product is then dried. It is important to note that dry this compound is a high explosive and sensitive to shock and friction.[8][10] For safety, it is often handled and stored wetted with at least 10% water.[1]

Synthesis workflow for this compound.

The crystal structure of this compound has been determined using single-crystal X-ray diffraction.[3][7]

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically from an aqueous solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the electron density map of the crystal, which allows for the elucidation of the atomic positions. The structural model is then refined to best fit the experimental data.

Studies have shown that this compound crystallizes in the orthorhombic crystal system with the space group Ibca.[7] These analyses provide precise bond lengths, bond angles, and details about the intermolecular interactions, such as hydrogen bonding between the ammonium and picrate ions, which are crucial for understanding the compound's properties.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care. When dry, it is a high explosive that can be initiated by heat, shock, or friction.[2][10] It is also flammable and produces toxic oxides of nitrogen upon combustion or decomposition.[1] Skin contact should be avoided as it can cause irritation and may be absorbed through the skin.[1][2] It is recommended to handle this compound when wetted with at least 10% water to reduce its sensitivity.[1]

References

- 1. This compound | C6H6N4O7 | CID 8577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. This compound [drugfuture.com]

- 4. Dunnite - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikidata [wikidata.org]

- 6. This compound [webbook.nist.gov]

- 7. Buy this compound | 131-74-8 [smolecule.com]

- 8. echemi.com [echemi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. This compound, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Early uses of Dunnite in munitions and aerial bombing

An In-depth Technical Guide to the Early Uses of Dunnite in Munitions and Aerial Bombing

Abstract

Dunnite, known systematically as ammonium (B1175870) picrate (B76445) or Explosive D, is a high explosive developed in the early 20th century that marked a significant advancement in munition technology.[1][2][3] Invented by U.S. Army Major Beverly W. Dunn in 1906, its defining characteristic was its remarkable insensitivity to shock and friction compared to its precursor, picric acid (Lyddite).[3][4] This property made it exceptionally suitable as a bursting charge for armor-piercing (AP) projectiles, which needed to survive the immense force of impact and penetrate enemy armor before detonating.[5] This guide provides a detailed technical overview of Dunnite's properties, its synthesis, and its pioneering applications in naval munitions and the nascent field of aerial warfare, including its use in the first recorded aerial bombing in military history.[6][7][8]

Chemical and Physical Properties

Dunnite is the ammonium salt formed from the neutralization reaction of picric acid and ammonia (B1221849).[1][3][4] Unlike picric acid, which can form dangerously sensitive and unstable metal picrates when in contact with metal shell casings, the ammonium salt is significantly more stable and less reactive with metals, a crucial safety advantage in munitions.[9][10][11][12] While slightly less powerful than TNT, its insensitivity was its primary tactical advantage.[1][5]

Data Presentation: Comparative Properties of Early Explosives

The following table summarizes the key quantitative properties of Dunnite in comparison to its precursor, picric acid, and its eventual successor, TNT.

| Property | Dunnite (Ammonium Picrate) | Picric Acid (TNP) | Trinitrotoluene (TNT) |

| Chemical Formula | C₆H₆N₄O₇ | C₆H₃N₃O₇ | C₇H₅N₃O₆ |

| Molar Mass | 246.14 g/mol | 229.10 g/mol | 227.13 g/mol |

| Appearance | Yellow crystalline solid[1][2] | Colorless to yellow solid[9] | Pale yellow solid |

| Density | 1.719 g/cm³[1][2][3] | 1.763 g/cm³[9] | 1.654 g/cm³ |

| Melting Point | 265 °C (decomposes)[1][2][3] | 122.5 °C[9] | 80.9 °C |

| Detonation Velocity | 7,040 - 7,154 m/s (pressed)[1] | 7,350 m/s | 6,900 m/s |

| Impact Sensitivity | Very low (>100 cm drop with 2 kg load)[1] | High (sensitive to shock/friction)[12] | Low (insensitive) |

| Friction Sensitivity | Very low (no explosions in pendulum tests)[1] | High (sensitive)[12] | Low (insensitive) |

| Solubility in Water | 10 g/L at 20 °C[2][3] | 12.7 g/L[9] | 0.13 g/L |

Synthesis and Manufacturing Workflow

The synthesis of Dunnite is a straightforward acid-base neutralization reaction. This process was a key advantage, as it converted the hazardous picric acid into a much safer, more handleable explosive.

Experimental Protocols: Laboratory Synthesis of this compound

-

Preparation : 20.0 grams (0.087 mol) of picric acid is dissolved or suspended in 200 mL of hot water (approximately 80 °C) in a non-metallic beaker to form a slurry.[2]

-

Neutralization : Concentrated aqueous ammonia solution (28-30% NH₃) is added gradually to the stirred picric acid slurry.[1][2] The addition continues until the solution tests neutral (pH 7-8), indicating the complete conversion of the acid to its ammonium salt.[2]

-

Crystallization : The clear yellow solution is allowed to cool slowly to 5 °C. This promotes the formation of pure, yellow crystalline needles of this compound.[2]

-

Isolation and Drying : The crystals are collected via vacuum filtration. The product is then washed with cold water to remove any residual unreacted acid or ammonia.

-

Finishing : The final product is air-dried or vacuum-dried at a low temperature to yield pure Dunnite, which can then be pressed into munitions.[1]

Visualization: Dunnite Synthesis Workflow

Caption: Workflow for the synthesis of Dunnite via neutralization.

Application in Armor-Piercing Munitions

The primary and most vital use of Dunnite was as the main bursting charge in large-caliber armor-piercing (AP) and coastal defense projectiles.[1][5] Adopted by the U.S. Navy in 1907, it was used in shells ranging from 3 inches up to 16 inches in caliber.[1][5]

The tactical doctrine behind Dunnite-filled shells was novel. Previous explosives like picric acid were often so sensitive that they would detonate on impact with heavy armor, shattering the shell externally and dissipating most of their energy.[13] Dunnite's insensitivity solved this problem. An AP shell filled with Dunnite was designed to use its kinetic energy to punch through the hardened face of an enemy warship's armor plate first. Only after successful penetration would a delay-action base fuze initiate the Dunnite charge, causing a devastating explosion inside the ship's vulnerable compartments.[14][15]

Data Presentation: U.S. Navy Armor-Piercing Projectile Characteristics (Contextual)

While specific data for WWI-era Dunnite-filled shells is scarce, the following table of later "super-heavy" AP shells illustrates the design principle of a small but potent bursting charge relative to the projectile's total weight.

| Shell Designation | Caliber | Total Weight | Bursting Charge Weight | Charge % of Total |

| Mark 3 AP | 16-inch | 2,100 lbs | 70 lbs | 3.3% |

| Mark 5 "Supershell" | 16-inch | 2,240 lbs | 33.6 lbs | 1.5% |

| Mark 8 "Supershell" | 16-inch | 2,700 lbs | 40.9 lbs | 1.5% |

| (Data from a later period, provided for design context)[16] |

Visualization: Armor-Piercing Shell Detonation Sequence

Caption: Logical sequence of a Dunnite-filled AP shell.

Pioneering Use in Aerial Bombing

Dunnite holds the distinction of being the explosive filler in the first munitions ever dropped from an airplane in an act of war.[6][7] This historic event occurred on November 1, 1911, during the Italo-Turkish War in Libya.[6][8]

Italian Lieutenant Giulio Gavotti, flying an Etrich Taube monoplane, conducted the first aerial bombing raid against Ottoman troops at the Ain Zara oasis.[6][8][17] The "bombs" were modified Cipelli grenades, each weighing approximately 2 kg (4.5 lbs).[8] Gavotti performed the raid by leaning out of his cockpit and manually throwing the grenades from an altitude of about 600 feet.[7][8] While the material damage was likely minimal, the psychological impact was significant and it heralded the dawn of a new era in warfare, demonstrating the potential of aircraft as offensive weapons.[6][7]

Visualization: First Aerial Bombing Workflow (1911)

Caption: Process of the first military aerial bombing raid.

Experimental Protocols for Sensitivity Testing

The defining feature of Dunnite was its low sensitivity to impact and friction. While the precise testing protocols from the early 1900s are not well-documented, they were designed to evaluate the same properties measured by modern standardized tests, such as the BAM Fallhammer (for impact) and the BAM Friction test.

Protocol Principle: Impact Sensitivity (BAM Fallhammer Method)

The BAM Fallhammer test determines a material's sensitivity to impact energy.[18][19]

-

Apparatus : Consists of a defined weight (e.g., 2 kg) that can be dropped from a variable, measurable height onto a sample of the explosive material held between two steel anvils.[20]

-

Procedure : A small, measured amount of the explosive is placed on the lower anvil. The weight is raised to a specific height and released, impacting the sample.[18]

-

Observation : The test is observed for any reaction, such as a flash, sound, or detonation.[21][22]

-

Determination : The height is varied over multiple trials to find the energy level at which a reaction occurs. Dunnite was noted to be insensitive, requiring a drop height of over 100 cm with a 2 kg weight to avoid an explosion, a testament to its stability.[1]

Protocol Principle: Friction Sensitivity (BAM Friction Method)

This test measures a material's sensitivity to frictional stimuli.[23][24]

-

Apparatus : Consists of a fixed porcelain pin and a moving porcelain plate, onto which the sample is placed. A weighted arm applies a specific load onto the pin.[25][26]

-

Procedure : A small sample of the explosive is placed on the porcelain plate. The weighted pin is lowered onto the sample. An electric motor then moves the plate back and forth under the pin.[23][26]

-

Observation : The test is observed for any reaction (spark, flame, or explosion).[23]

-

Determination : The load on the pin is varied across trials to determine the force required to cause a reaction. Dunnite was reported to show no explosions in such friction tests, confirming its suitability for the violent forces experienced during the firing and impact of an artillery shell.[1]

References

- 1. grokipedia.com [grokipedia.com]

- 2. webqc.org [webqc.org]

- 3. Dunnite - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 131-74-8 [smolecule.com]

- 5. UXO News Wire Service (UXO Blog): UXO 101 this compound (Explosive D) [uxoinfo.com]

- 6. World's first aerial bomb is dropped over Libya | November 1, 1911 | HISTORY [history.com]

- 7. grunge.com [grunge.com]

- 8. guinnessworldrecords.com [guinnessworldrecords.com]

- 9. Picric acid - Wikipedia [en.wikipedia.org]

- 10. Picric acid - Sciencemadness Wiki [sciencemadness.org]

- 11. quora.com [quora.com]

- 12. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. Naval Gazing Main/Shells Part 2 [navalgazing.net]

- 14. Armour-piercing ammunition - Wikipedia [en.wikipedia.org]

- 15. quora.com [quora.com]

- 16. usni.org [usni.org]

- 17. aida-aerofilatelia.org [aida-aerofilatelia.org]

- 18. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]

- 19. fauske.com [fauske.com]

- 20. matec-conferences.org [matec-conferences.org]

- 21. dekra.us [dekra.us]

- 22. youtube.com [youtube.com]

- 23. smsenergetics.com [smsenergetics.com]

- 24. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]

- 25. osti.gov [osti.gov]

- 26. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to Ammonium Picrate as a Secondary Explosive

Executive Summary: This technical guide provides a comprehensive overview of ammonium (B1175870) picrate (B76445), historically known as Dunnite or Explosive D, and its role as a secondary explosive. Ammonium picrate is a salt formed from picric acid and ammonia, valued for its remarkable insensitivity to shock and friction compared to many other explosives.[1][2] This property made it particularly suitable for use in armor-piercing munitions, where the explosive charge needed to withstand the immense force of impact before detonation.[2][3] This document details its physicochemical properties, explosive performance characteristics, synthesis, and decomposition pathways. Furthermore, it provides standardized experimental protocols for its characterization and includes visualizations to illustrate key processes and workflows, intended for researchers and scientists in the fields of materials science and energetic materials.

Introduction

This compound (C₆H₆N₄O₇) is a yellow, crystalline solid that was developed in 1906 by U.S. Army Major Beverly W. Dunn.[1][4] It was adopted by the U.S. military as a bursting charge for projectiles due to its enhanced safety profile over its precursor, picric acid.[1][2] Unlike picric acid, which can form highly sensitive and dangerous metallic picrates when in contact with metal shell casings, the ammonium salt is significantly less reactive and more stable.[2]

As a secondary explosive, this compound is characterized by its need for a substantial initial energy input to detonate, typically from a booster charge like tetryl.[3][5] Its explosive strength is slightly less than that of Trinitrotoluene (TNT).[3] While its use has been largely superseded by more modern formulations, its historical significance and unique properties as a highly insensitive explosive continue to make it a subject of scientific interest.[4][6]

Physicochemical and Explosive Properties

The performance and handling characteristics of this compound are defined by its physical, chemical, and explosive properties. The following tables summarize key quantitative data for easy comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₆H₆N₄O₇ | [1][4][7] |

| Molar Mass | 246.13 - 246.14 g/mol | [4][7][8] |

| Appearance | Yellow, yellow-orange, or red crystalline solid | [3][7][8][9] |

| Density | 1.717 - 1.72 g/cm³ | [1][6][8][10] |

| Decomposition Point | 265 °C (509 °F; 538 K) | [1][4][8] |

| Explosion Temperature | ~300 °C | [7] |

| Water Solubility | 1.1 g/100 mL at 20 °C | [1][8][10] |

| Oxygen Balance | -52% |[6] |

Table 2: Detonation and Explosive Properties of this compound

| Property | Value | Conditions / Notes | Source(s) |

|---|---|---|---|

| Detonation Velocity | 6,000 - 7,150 m/s | Varies with density and confinement | [1][11] |

| ~7,040 m/s | at 1.72 g/cm³ (pressed) | [1] | |

| ~7,154 m/s | at 1.63 g/cm³ | [1] | |

| 6,450 m/s | Molding powder formulation | [6] | |

| 6,580 m/s | Cast-cure formulation | [6] | |

| Detonation Pressure | 16.6 GPa | Molding powder formulation | [6] |

| | 16.9 GPa | Cast-cure formulation |[6] |

Table 3: Sensitivity Characteristics of this compound

| Property | Observation | Source(s) |

|---|---|---|

| Impact Sensitivity | Low; less sensitive than TNT. Requires a booster for reliable detonation. | [1][2][5] |

| Friction Sensitivity | Very low; reported as showing no explosions in friction pendulum tests. | [1][5][8] |

| Handling State | Sensitivity to shock, friction, and heat is greatly reduced when wetted with at least 10% water.[7][10][12] Dry this compound is a high explosive.[7][10][12] |

Synthesis and Decomposition

Synthesis Pathway

This compound is synthesized through a straightforward acid-base neutralization reaction. The process involves reacting picric acid (2,4,6-trinitrophenol) with either aqueous or gaseous ammonia.[7][13] The suspension of picric acid in hot water is treated with ammonia, leading to the formation of the this compound salt, which can then be precipitated, washed, and dried.[7]

Caption: Synthesis of this compound via Neutralization.

Decomposition Characteristics

When subjected to sufficient heat, shock, or friction, this compound decomposes exothermically.[8] The combustion process produces toxic gases, most notably oxides of nitrogen (NOx).[7][8][9][10] The decomposition is complex but ultimately yields stable gaseous products. Dry this compound is an explosion hazard when shocked or exposed to heat or flame.[9]

Caption: Simplified Decomposition Pathway of this compound.

Experimental Protocols for Characterization

The characterization of energetic materials like this compound requires standardized testing to ensure data is reliable and comparable. The following protocols describe key methods for determining sensitivity and performance.

Caption: General Experimental Workflow for Explosive Characterization.

Impact Sensitivity Testing (Rotter Test)

The Rotter test is used to measure the sensitiveness of an explosive to impact from a falling weight.[14][15][16]

-

Apparatus:

-

Methodology:

-

A precisely measured volume of the dry this compound is placed into a brass cap.[14][16]

-

The cap is placed on the anvil, and the sample is spread evenly.[14]

-

The anvil assembly is positioned in the machine directly under the drop weight.[14]

-

The weight is raised to a predetermined height and released, striking the sample assembly.[14][15]

-

A "go" (reaction) is determined by the evolution of gas, which is collected and measured by the burette.[14] A "no-go" is recorded if no reaction occurs.

-

The test is repeated multiple times, adjusting the drop height based on the previous result using a statistical method like the Bruceton "up-and-down" procedure.[14][17]

-

The results are analyzed to determine the 50% probability height (H₅₀), the height from which the weight is expected to cause a reaction in 50% of trials.

-

Friction Sensitivity Testing (ABL Friction Test)

The ABL (Allegany Ballistics Laboratory) friction test measures the sensitivity of an explosive to a friction stimulus, simulating material being caught between moving mechanical parts.[18][19][20][21][22]

-

Apparatus:

-

Methodology:

-

A sample of this compound is spread in a line on the steel anvil.[18][20]

-

The stationary wheel is lowered onto the sample.[19]

-

The hydraulic ram applies a predetermined static load (force) onto the wheel, compressing the sample.[19][20]

-

The pendulum is released from a specific height to strike the anvil, causing it to slide under the loaded wheel at a set velocity.[21]

-

A "go" is determined by an audible report, smoke, or flame.[19][21] Gas analyzers can also be used for more sensitive detection.[21]

-

The test is repeated under various load and velocity conditions to establish the threshold for initiation.[18] The results are often analyzed using statistical methods like the Bruceton or Neyer d-optimal tests.[18][20]

-

Detonation Velocity Measurement (Dautriche Method)

The Dautriche method is a classic and relatively simple technique for measuring the detonation velocity of a solid explosive charge.[23]

-

Apparatus:

-

The main explosive charge of this compound, pressed into a column of known length.

-

A length of detonating cord with a known, consistent detonation velocity (VOD_cord).

-

A witness plate, typically made of lead or steel, to record the result.

-

Two detonators.

-

-

Methodology:

-

Two holes are drilled into the this compound charge at a precisely measured distance apart (D).

-

The detonating cord is threaded through the holes, creating a loop. The two ends of the cord are initiated simultaneously by the main detonation front as it passes the holes.

-

This sends two detonation waves traveling in opposite directions along the detonating cord towards a central point on the witness plate.[23]

-

The two waves collide at a specific point on the witness plate, leaving a distinct mark.

-

The distance from the center of the cord loop to the collision mark (d) is measured.

-

The detonation velocity of the this compound (VOD_explosive) is calculated using the formula: VOD_explosive = (D * VOD_cord) / (2 * d)

-

This method relies on the precise measurement of distances D and d, and the known, stable velocity of the detonating cord.[23]

-

Safety and Handling

This compound requires careful handling. While insensitive, especially when wet, it is still a powerful explosive.[9][12]

-

Dry vs. Wetted: In its dry state, it is classified as a Division 1.1 explosive with a mass explosion hazard.[7][12] Its sensitivity is significantly reduced when wetted with not less than 10% water by mass.[7][24]

-

Incompatibility: It must be stored away from metals, concrete, and plaster.[8][9] In the presence of moisture, it can react with metals like iron, lead, and copper to form explosive metallic picrate salts, which are far more sensitive to shock and heat.[2][3][8]

-

Initiation: Due to its insensitivity, it requires a booster charge for reliable detonation.[3]

-

Health Hazards: this compound can be absorbed through the skin and is an irritant.[7][8][9] Repeated contact may cause a range of health issues, including skin allergies, headaches, and potential damage to the liver and kidneys.[9][13]

Conclusion

This compound, or Explosive D, holds a significant place in the history of energetic materials. Its primary advantage lies in its profound insensitivity to mechanical stimuli, a characteristic that made it a reliable and safe option for early 20th-century military applications, particularly in armor-piercing shells. While its performance in terms of detonation velocity and pressure is moderate compared to modern high explosives, its stability and safety profile are its defining features. The technical data and experimental protocols outlined in this guide provide a foundational understanding of its properties, confirming its status as a classic, insensitive secondary explosive.

References

- 1. grokipedia.com [grokipedia.com]

- 2. scitoys.com [scitoys.com]

- 3. UXO News Wire Service (UXO Blog): UXO 101 this compound (Explosive D) [uxoinfo.com]

- 4. Dunnite - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Picric acid sensitivity - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. This compound | C6H6N4O7 | CID 8577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 1631 - this compound [inchem.org]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

- 11. Detonation velocity - Sciencemadness Wiki [sciencemadness.org]

- 12. This compound, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Buy this compound | 131-74-8 [smolecule.com]

- 14. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 15. scispace.com [scispace.com]

- 16. unece.org [unece.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Safety testing of explosives - Wikipedia [en.wikipedia.org]

- 19. ABL Friction Test Apparatus | Friction Energy Application | Potential Initiation Of Explosive | UTEC Corporation, LLC [utec-corp.com]

- 20. utec-corp.com [utec-corp.com]

- 21. smsenergetics.com [smsenergetics.com]

- 22. etusersgroup.org [etusersgroup.org]

- 23. Detonation velocity - Wikipedia [en.wikipedia.org]

- 24. This compound, WETTED WITH NOT LESS THAN 10% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Ammonium Picrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) picrate (B76445), a well-known energetic material, exhibits complex thermal decomposition behavior that is critical to understand for safety, handling, and potential applications. This technical guide provides a comprehensive overview of the thermal decomposition of ammonium picrate, summarizing available data on its decomposition pathways, products, and kinetics. Detailed experimental protocols for the characterization of its thermal properties using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) are presented. Due to the limited availability of specific quantitative data for the dry thermal decomposition of this compound in open literature, this guide synthesizes information from related studies, including the hydrothermal decomposition of this compound, and provides a framework for its thermal analysis.

Introduction

This compound, also known as Dunnite or Explosive D, is a salt formed from the reaction of picric acid and ammonia (B1221849).[1] It is a yellow crystalline solid that has been used as an explosive, in fireworks, and in rocket propellants.[1] The thermal stability and decomposition characteristics of this compound are of paramount importance for ensuring its safe handling, storage, and application. Upon heating, this compound undergoes a vigorous decomposition process, producing a variety of gaseous products, including toxic nitrogen oxides.[1] The decomposition can be explosive under certain conditions, such as confinement or rapid heating.

Thermal Decomposition Profile

The thermal decomposition of this compound is a complex process that is highly dependent on the experimental conditions, such as heating rate, atmosphere, and confinement. Generally, the decomposition is an exothermic process that can be divided into distinct stages.

A study on the isothermal decomposition of this compound between 200 and 270 °C indicated a process characterized by a significant induction period, longer than that of picric acid, followed by a first-order reaction. After approximately 50% decomposition, the rate of gas evolution decreases and becomes deceleratory.

Decomposition in Aqueous Environments

Significant research has been conducted on the hydrothermal decomposition of this compound, providing valuable insights into its reactivity in the presence of water at elevated temperatures and pressures. In aqueous solutions at temperatures ranging from 280 to 325 °C, the decomposition of the picrate anion is influenced by pH. At a neutral starting pH of 6.7, an induction period is observed before a rapid decomposition phase. This induction time decreases with increasing temperature, from about 40 minutes at the lower end of the temperature range to under 10 minutes at the higher end. The activation energy for this decomposition process in aqueous solution has been determined to be 41.2 kcal/mol.

Quantitative Decomposition Data

Due to the hazardous nature of this compound, detailed quantitative data from techniques like TGA and DSC on its dry thermal decomposition is scarce in publicly accessible literature. The following table summarizes the available data, primarily from the hydrothermal decomposition study.

| Parameter | Value | Conditions | Source |

| Activation Energy (Ea) | 41.2 kcal/mol | Aqueous solution, pH 6.7 | [2] |

| Decomposition Temperature | 200 - 270 °C | Isothermal, solid-state | [3] |

Decomposition Products

The decomposition of this compound results in a mixture of gaseous products. For the dry, solid-state decomposition, the main gaseous products identified are carbon dioxide (CO₂), hydrogen cyanide (HCN), and water (H₂O).[3] The formation of toxic nitrogen oxides (NOx) is also widely reported.[1]

In the case of hydrothermal decomposition at 300 °C and a pH of 13.0, a more detailed analysis of the products has been performed, with the following yields reported as a percentage of the initial carbon and nitrogen:

| Phase | Product | Yield (%) |

| Carbon | ||

| Gas | CO₂ | |

| CO | ||

| Solution | Acetate | |

| Formate | ||

| Nitrogen | ||

| Gas | N₂O | |

| N₂ | ||

| Solution | Nitrite | |

| Ammonium |

Experimental Protocols

The following sections describe detailed methodologies for the key experiments used to characterize the thermal decomposition of energetic materials like this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, mass loss events, and energetic output of this compound.

Instrumentation: A simultaneous TGA-DSC instrument is recommended to obtain concurrent mass loss and heat flow data.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of dry this compound (typically 1-5 mg) is placed in an appropriate crucible (e.g., aluminum, alumina, or gold-plated copper). For safety, especially with energetic materials, using open or pinhole-lidded crucibles is advised to avoid pressure buildup.

-

Instrument Setup:

-